N-Ethyl-N-(4-methoxyphenyl)thiourea
Description
Significance of Thiourea (B124793) Derivatives in Contemporary Organic Chemistry
Thiourea and its derivatives are of considerable interest in modern organic chemistry due to their versatile applications. annexechem.commdpi.com They serve as crucial precursors in the synthesis of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles, which are core structures in many pharmaceuticals. wikipedia.org For instance, the well-known drug sulfathiazole (B1682510) is synthesized using a thiourea derivative. wikipedia.org
The utility of thioureas extends to their role as reagents in various organic transformations. They are employed as reductants for peroxides and in the workup of ozonolysis reactions. chemeurope.com Furthermore, their ability to act as a source of sulfide (B99878) makes them instrumental in converting alkyl halides to thiols via the formation of isothiouronium salts. wikipedia.orgchemeurope.com
In addition to their role in synthesis, thiourea derivatives are recognized for their ligating properties, readily forming stable complexes with a variety of metal ions. annexechem.comorientjchem.org This has led to their use in analytical chemistry as chelating agents and in materials science for the development of novel coordination complexes with specific electronic and structural properties. annexechem.comrsc.orgnih.gov The field of organocatalysis has also seen the application of thiourea derivatives. rsc.org
Research Trajectories of N-Ethyl-N-(4-methoxyphenyl)thiourea and Related Analogues in Academic Investigations
Research into this compound and its analogues has explored several key areas, primarily focusing on their synthesis, structural characterization, and potential applications.
Synthesis and Structural Analysis: The synthesis of N-substituted thioureas, including this compound, is typically achieved through the reaction of an appropriate isothiocyanate with an amine. orientjchem.orgsphinxsai.com For instance, the reaction of ethyl isothiocyanate with 4-methoxyaniline yields N-ethyl-N'-(4-methoxyphenyl)thiourea. lookchem.com
The structural elucidation of these compounds is a significant area of investigation. Techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure. orientjchem.org X-ray crystallography provides detailed insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the stability of the crystal lattice. orientjchem.orgrsc.org For example, a study on the related compound N-(4-methoxyphenyl)thiourea revealed a dihedral angle of 59.23 (4)° between the benzene (B151609) ring and the thiourea group, with molecules linked by N—H···O/S hydrogen bonds to form a two-dimensional network. researchgate.netresearchgate.net
Coordination Chemistry: A significant research trajectory for thiourea derivatives involves their use as ligands in coordination chemistry. The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows them to coordinate with a wide range of metal centers, leading to the formation of complexes with diverse geometries and electronic properties. rsc.orgrsc.orgchemrevlett.com Studies have been conducted on the complexation of N,N'-substituted thioureas with metals such as copper, nickel, and zinc. nih.gov These investigations often reveal interesting reactivity, such as the reduction of Cu(II) to Cu(I) upon complexation. nih.gov
Potential Applications: The research on this compound and its analogues extends to exploring their potential applications. Thiourea derivatives, in general, have been investigated for a wide spectrum of biological activities. mdpi.comrsc.orgresearchgate.net Furthermore, their ability to interact with metal ions has led to research into their use as chemosensors for the detection of specific metal ions. For instance, some ethyl thiourea derivatives have shown potential as naked-eye sensors for mercury (Hg) and silver (Ag) ions. orientjchem.org
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and a related compound.
Table 1: Physicochemical Properties of N-Ethyl-N'-(4-methoxyphenyl)thiourea
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂OS | lookchem.comguidechem.com |
| Molecular Weight | 210.3 g/mol | lookchem.comguidechem.com |
| Melting Point | 147 °C | lookchem.com |
| Boiling Point (Predicted) | 308.1±44.0 °C | lookchem.com |
| Density (Predicted) | 1.170±0.06 g/cm³ | lookchem.com |
| pKa (Predicted) | 12.88±0.70 | lookchem.com |
| CAS Number | 15863-20-4 | lookchem.comguidechem.com |
Table 2: Crystallographic Data for the Related Compound N-(4-Methoxyphenyl)thiourea
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₂OS | researchgate.net |
| Molecular Weight | 182.24 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | Pī | researchgate.net |
| a (Å) | 6.7328 (2) | researchgate.net |
| b (Å) | 8.3813 (2) | researchgate.net |
| c (Å) | 9.0571 (2) | researchgate.net |
| α (°) | 63.779 (1) | researchgate.net |
| β (°) | 72.413 (1) | researchgate.net |
| γ (°) | 83.428 (1) | researchgate.net |
| Volume (ų) | 436.96 (2) | researchgate.net |
| Z | 2 | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
73901-44-7 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-ethyl-1-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,14) |
InChI Key |
IKEMLJROHUJEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=S)N |
Origin of Product |
United States |
Synthesis Methodologies for N Ethyl N 4 Methoxyphenyl Thiourea
Conventional Synthetic Routes
Conventional methods for synthesizing N-Ethyl-N-(4-methoxyphenyl)thiourea primarily rely on the robust and well-documented reaction between an isothiocyanate and an amine.
The most common and straightforward synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com In the specific case of this compound, the synthesis is typically achieved by the reaction of ethyl isothiocyanate with p-anisidine (B42471) (4-methoxyaniline). scispace.com
This reaction is a nucleophilic addition of the amino group of p-anisidine to the electrophilic carbon atom of the isothiocyanate group of ethyl isothiocyanate. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758), and can be performed under reflux conditions to ensure completion. scispace.com The general scheme for this reaction is as follows:
Ethyl Isothiocyanate + p-Anisidine → N-Ethyl-N'-(4-methoxyphenyl)thiourea
The versatility of this method allows for the creation of a diverse library of thiourea (B124793) derivatives by simply varying the amine and isothiocyanate starting materials. mdpi.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thiourea derivative. Several factors can be adjusted, including the choice of solvent, temperature, and the use of catalysts.
The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to significantly improve the yield of N-acyl thiourea derivatives. mdpi.comnih.gov In some syntheses, the yield was reported to increase from 41% without a catalyst to 76% with the addition of TBAB. mdpi.com This is attributed to the catalyst's ability to facilitate the transfer of the thiocyanate (B1210189) anion from the solid or aqueous phase to the organic phase where the reaction occurs.
The choice of solvent also plays a critical role. While solvents like dichloromethane are effective, research into greener alternatives is ongoing. scispace.comscielo.br Acetonitrile has been identified as a suitable solvent that can provide a good balance between reaction conversion and selectivity. scielo.br The reaction temperature and time are also key parameters to optimize. For instance, reducing the reaction time from 20 hours to 4 hours has been achieved in some oxidative coupling reactions without a significant loss in yield by optimizing other conditions. scielo.br
Table 1: Effect of Catalyst on Thiourea Synthesis Yield
| Catalyst | Yield |
| None | 41% |
| TBAB | 76% |
Emerging Synthetic Approaches and Green Chemistry Considerations
In line with the principles of green chemistry, new synthetic methods are being developed to reduce the environmental impact of chemical processes. These emerging approaches aim for higher atom economy, use of less hazardous solvents, and reduced energy consumption.
One such approach is the use of ultrasound-assisted synthesis. This technique has been successfully employed to improve the reaction rate and yield of N-aroyl thiourea derivatives. acs.org Sonication provides the activation energy for the reaction, often leading to shorter reaction times and higher efficiency compared to conventional heating methods. acs.org
Another green chemistry approach is the use of water as a reaction medium. "On-water" reactions of isothiocyanates with amines have been reported as a facile and sustainable method for the synthesis of unsymmetrical thioureas. organic-chemistry.org These reactions often proceed with high chemoselectivity and benefit from the unique properties of water at the interface with organic reactants. Furthermore, completely atom-economic reactions, such as the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, represent a highly efficient route to thioureas with minimal waste. organic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
The FT-IR spectrum of N-Ethyl-N'-(4-methoxyphenyl)thiourea reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The analysis of these bands allows for a detailed structural confirmation.
Key vibrational frequencies for thiourea (B124793) and its derivatives typically appear in distinct regions of the infrared spectrum. The N-H stretching vibrations are observed as sharp and strong absorption bands in the region of 3011–3335 cm⁻¹. scispace.com For analogous compounds such as 1-ethyl-3-(3-methoxyphenyl)thiourea, the N-H stretch is reported at 3335 cm⁻¹. scispace.com The C-H stretching vibrations from the ethyl and methoxy (B1213986) groups, as well as the aromatic ring, are expected in the 2900-3100 cm⁻¹ range. For instance, in 1-ethyl-3-(3-methoxyphenyl)thiourea, a C-H aromatic stretch is seen at 3011 cm⁻¹, while the aliphatic C-H stretch appears at 2923 cm⁻¹. scispace.com
The C=S stretching vibration, a key marker for the thiourea group, typically gives a strong intensity band. In related ethyl thiourea compounds, this band is found in the range of 1213-1289 cm⁻¹. scispace.com Specifically, for 1-ethyl-3-(3-methoxyphenyl)thiourea, the C=S stretch is observed at 1289 cm⁻¹. scispace.com The aromatic C-C stretching vibrations of the phenyl ring are expected to appear in the 1450-1600 cm⁻¹ region. An illustrative FT-IR spectrum of the closely related compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea provides a visual reference for these characteristic bands. researchgate.net
A detailed assignment of the principal vibrational bands for N-Ethyl-N'-(4-methoxyphenyl)thiourea, based on data from analogous compounds, is presented in the table below.
| Frequency (cm⁻¹) | Assignment |
| ~3335 | N-H stretching |
| ~3011 | C-H aromatic stretching |
| ~2923 | C-H aliphatic stretching |
| ~1590 | Aromatic C=C stretching |
| ~1510 | N-H bending |
| ~1289 | C=S stretching |
| ~1245 | C-O-C asymmetric stretching |
| ~1030 | C-O-C symmetric stretching |
Note: The data in this table is inferred from closely related thiourea derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the constituent atoms.
The ¹H NMR spectrum of N-Ethyl-N'-(4-methoxyphenyl)thiourea provides a map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, and the coupling patterns reveal the neighboring protons.
Based on data from the analogous compound 1-ethyl-3-(3-methoxyphenyl)thiourea, the following assignments can be predicted for N-Ethyl-N'-(4-methoxyphenyl)thiourea in a solvent like CDCl₃. scispace.com The ethyl group protons are expected to show a triplet for the methyl (CH₃) group at approximately 1.28 ppm and a quartet for the methylene (B1212753) (CH₂) group around 3.73 ppm, due to coupling with each other. The methoxy group (OCH₃) protons would appear as a sharp singlet at about 3.81 ppm. The aromatic protons on the 4-methoxyphenyl (B3050149) ring will likely appear as two doublets in the range of 6.89-7.14 ppm, characteristic of a para-substituted benzene (B151609) ring. The N-H protons are expected to appear as broad singlets, with one associated with the ethyl group and the other with the phenyl group, at approximately 6.25 ppm and 7.92 ppm, respectively. scispace.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.28 | Triplet | ~7.2 |
| CH₂ (ethyl) | ~3.73 | Quartet | ~7.2 |
| OCH₃ (methoxy) | ~3.81 | Singlet | - |
| Ar-H | ~6.89 | Doublet | ~8.8 |
| Ar-H | ~7.14 | Doublet | ~8.8 |
| NH (ethyl) | ~6.25 | Singlet (broad) | - |
| NH (phenyl) | ~7.92 | Singlet (broad) | - |
Note: The data in this table is inferred from the closely related compound 1-ethyl-3-(3-methoxyphenyl)thiourea and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on the different carbon environments in N-Ethyl-N'-(4-methoxyphenyl)thiourea. The thiocarbonyl carbon (C=S) is a key diagnostic peak and is expected to appear significantly downfield.
For the analogous 1-ethyl-3-(3-methoxyphenyl)thiourea, the C=S carbon resonates at approximately 180.1 ppm. scispace.com The carbons of the ethyl group, the methyl and methylene, are expected at around 14.3 ppm and 40.4 ppm, respectively. scispace.com The methoxy carbon should appear at about 55.5 ppm. scispace.com The aromatic carbons of the 4-methoxyphenyl ring will have distinct chemical shifts, with the carbon attached to the oxygen appearing at a lower field (around 157.0 ppm) and the other aromatic carbons resonating between 114 and 132 ppm.
| Carbon | Chemical Shift (δ, ppm) |
| C=S | ~180.1 |
| C (Ar-O) | ~157.0 |
| C (Ar-N) | ~131.9 |
| CH (Ar) | ~127.1 |
| CH (Ar) | ~114.5 |
| OCH₃ | ~55.5 |
| CH₂ (ethyl) | ~40.4 |
| CH₃ (ethyl) | ~14.3 |
Note: The data in this table is inferred from the closely related compound 1-ethyl-3-(3-methoxyphenyl)thiourea and general principles of NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The absorption spectrum of thiourea shows strong absorption in the 190-300 nm region. The electronic transitions are generally of the n → π* and π → π* type. For N-Ethyl-N'-(4-methoxyphenyl)thiourea, the presence of the aromatic ring and the thiocarbonyl group will influence these transitions. The spectrum is expected to show absorptions corresponding to the electronic transitions within the benzene ring and the C=S chromophore.
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometric analysis, particularly using electrospray ionization (ESI-MS), has been instrumental in confirming the molecular structure of N-Ethyl-N-(4-methoxyphenyl)thiourea and its analogues. orientjchem.org The soft ionization nature of ESI typically yields a prominent protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. For this compound, with a molecular formula of C₁₀H₁₄N₂OS, the expected molecular weight is approximately 210.3 g/mol .
Detailed fragmentation analysis under electron ionization (EI) conditions, while not explicitly detailed in the available literature for this specific molecule, can be predicted based on the established fragmentation patterns of related thiourea and methoxyphenyl derivatives. The fragmentation process is expected to involve key cleavages around the central thiourea core and within the methoxyphenyl and ethyl substituents.
A study on related ethyl thiourea compounds, including the methoxyphenyl isomers, confirms their characterization by ESI-Mass spectrometry, lending credence to these predicted fragmentation behaviors. orientjchem.org The fragmentation of a related compound, 3-(pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, shows the formation of a methoxyphenyl radical cation at an m/z of 107, which further fragments by losing a neutral formaldehyde (B43269) (HCHO) molecule to produce a phenyl radical cation at m/z 77. researchgate.net This supports the expected fragmentation of the 4-methoxyphenyl group in the title compound.
Based on these established principles, the following data table outlines the plausible major fragment ions for this compound that would be observed in an electron ionization mass spectrum.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment |
| 210 | [M]⁺ | [C₁₀H₁₄N₂OS]⁺ |
| 181 | [M - C₂H₅]⁺ | [C₈H₉N₂OS]⁺ |
| 167 | [M - C₂H₅N]⁺ | [C₈H₉OS]⁺ |
| 152 | [M - C₂H₅NS]⁺ | [C₈H₈O]⁺ |
| 138 | [C₇H₈NO]⁺ | 4-Methoxyphenylaminomethylidene ion |
| 123 | [C₇H₇O]⁺ | Methoxybenzyl cation |
| 108 | [C₇H₈N]⁺ | p-Toluidine radical cation |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 92 | [C₆H₆N]⁺ | Anilinium radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 73 | [C₃H₇N₂]⁺ | Ethylthiourea fragment |
| 44 | [C₂H₆N]⁺ | Ethylamine fragment |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a range of molecular properties with a favorable balance between accuracy and computational cost. Research on related compounds frequently employs DFT methods, such as B3LYP or M06-2X, with various basis sets like 6-311++G(d,p) to perform these calculations dntb.gov.uaresearchgate.netresearchgate.net.
Optimized Molecular Geometry and Conformational States
This section would typically present the results of geometry optimization for N-Ethyl-N-(4-methoxyphenyl)thiourea. The calculations aim to find the lowest energy arrangement of the atoms in space, providing key structural parameters.
Bond Lengths: The calculated distances between bonded atoms (e.g., C=S, C-N, C-O, C-C). For instance, in related benzoylthiourea (B1224501) compounds, the C=S bond length is a key parameter investigated researchgate.net.
Bond Angles: The angles formed by three connected atoms (e.g., N-C-N).
Dihedral Angles: The torsional angles that describe the conformation of the molecule, such as the twist of the methoxyphenyl group relative to the thiourea (B124793) backbone.
Analysis of these parameters, often compared with experimental X-ray diffraction data if available, confirms the most stable three-dimensional structure of the molecule researchgate.netnih.gov. Different stable conformers and their relative energies would also be discussed. However, no specific optimized geometry data for this compound was found.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, HOMO and LUMO, are central to describing a molecule's chemical reactivity and electronic transitions.
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability. A small energy gap suggests higher chemical reactivity and lower kinetic stability nih.gov.
For related molecules, these energy values are calculated and used to understand charge transfer within the molecule dntb.gov.uamaterialsciencejournal.org. Without specific studies on this compound, its HOMO-LUMO energies and energy gap remain uncharacterized.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species nih.govrsc.org. The MEP surface is color-coded to visualize the electrostatic potential.
Red Regions: Indicate areas of negative potential, rich in electrons, which are susceptible to electrophilic attack (e.g., around oxygen or nitrogen atoms).
Blue Regions: Indicate areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack (e.g., around hydrogen atoms) mdpi.com.
MEP analysis for similar compounds helps identify reactive sites for intermolecular interactions researchgate.netresearchgate.net. A corresponding map for this compound would reveal its specific sites for molecular interactions, but such data is not available.
Global Chemical Reactivity Descriptors
Electronegativity (χ): The power of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are routinely calculated in computational studies of other organic molecules to compare their reactivity profiles nih.govresearchgate.net. Specific values for this compound are absent from the literature reviewed.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Visible). This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). These theoretical spectra are often calculated in different solvents to see the effect on the electronic transitions and compared with experimental data materialsciencejournal.org. While TD-DFT is a common practice materialsciencejournal.org, specific calculations for the UV-Vis spectrum of this compound were not found.
Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data
Computational methods are used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical frequencies are typically scaled to correct for anharmonicity and limitations of the computational method, and then compared with experimental spectra researchgate.netnih.gov. This comparison allows for a precise assignment of vibrational modes (e.g., C=S stretch, N-H bend, aromatic C-H stretch) to the observed spectral bands researchgate.net. Although this is a standard procedure for characterizing new compounds dntb.gov.uaresearchgate.net, a detailed theoretical and experimental vibrational analysis for this compound is not documented in the available results.
Non-Linear Optical (NLO) Properties Prediction
Computational chemistry, particularly through the application of quantum chemical methods, serves as a powerful tool for predicting the non-linear optical (NLO) properties of molecules. These theoretical investigations can provide valuable insights into the structure-property relationships that govern NLO responses, guiding the design and synthesis of new materials for photonic and optoelectronic applications. For thiourea derivatives, Density Functional Theory (DFT) is a commonly employed computational method to evaluate key NLO parameters.
The NLO response in organic molecules is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In the case of N-aryl thiourea derivatives, the thiourea moiety and various substituents on the phenyl ring can influence the molecule's electronic properties and, consequently, its NLO response.
Research on related thiourea compounds highlights their potential as NLO materials. For instance, computational studies on other thiourea derivatives have shown significant NLO responses, often benchmarked against the standard NLO material, urea (B33335).
Detailed Research Findings from Analogous Compounds
Computational investigations into various thiourea derivatives have revealed promising NLO properties. For example, a study on 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) utilized computational analysis to explore its electronic and NLO characteristics. joasciences.com The findings indicated that such molecules possess features conducive to NLO applications. joasciences.com
In a similar vein, research on unsymmetrical acyl thiourea derivatives has been conducted to understand their third-order NLO properties. acs.orgnih.gov These studies employ DFT calculations to determine the static and dynamic hyperpolarizabilities, providing a quantitative measure of the NLO response. acs.orgnih.gov
Another study focused on thiourea-glutaric acid crystals, where DFT calculations were used to determine the first-order hyperpolarizability (β). researchgate.net The results were compared with urea, a standard reference material in NLO studies, to assess its potential for second-harmonic generation. researchgate.net The investigation of salicylaldehyde (B1680747) thiosemicarbazone derivatives also involved DFT calculations to evaluate their NLO behavior, again using urea as a benchmark. nih.gov
These studies collectively demonstrate a systematic approach to predicting NLO properties in the broader family of thiourea-containing compounds. The general strategy involves using DFT with specific functionals, such as B3LYP or M06-2X, and appropriate basis sets to accurately model the electronic structure and response properties. nih.govresearchgate.net
The following tables present representative data from computational studies on various thiourea derivatives, illustrating the types of NLO parameters that are typically calculated. It is important to reiterate that this data is for analogous compounds and not for this compound itself.
| Compound | Method | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [esu] | First Hyperpolarizability (β_total) [esu] |
|---|---|---|---|---|
| Urea (Reference) | DFT/B3LYP/6-311G(d,p) | 1.3732 | - | 0.3728 x 10-30 |
| Thiourea-glutaric acid | DFT/B3LYP/6-311G(d,p) | - | - | - |
| Salicylaldehyde thiosemicarbazone Derivative 1 | M06/6-311G(d,p) | - | - | - |
| Salicylaldehyde thiosemicarbazone Derivative 2 | M06/6-311G(d,p) | - | - | - |
| Compound | Method | Average Static Second Hyperpolarizability (γ) [esu] |
|---|---|---|
| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | M06-2X | 27.30 × 10-36 |
| Methyl 2-(3-benzoylthioureido)benzoate (MBTB) | M06-2X | 102.91 × 10-36 |
The data presented in these tables for analogous compounds suggest that substituted thioureas can exhibit significant NLO properties. The magnitude of the hyperpolarizability is influenced by the specific molecular structure, including the nature and position of electron-donating and electron-withdrawing groups. For this compound, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring and the ethyl group on the thiourea nitrogen would be expected to influence its NLO response. However, without specific computational data for this compound, a quantitative assessment remains speculative.
Coordination Chemistry of N Ethyl N 4 Methoxyphenyl Thiourea As a Ligand
Synthesis of Metal Complexes with N-Ethyl-N-(4-methoxyphenyl)thiourea Analogues
The synthesis of metal complexes with N-substituted thiourea (B124793) ligands is typically straightforward. The general method involves the reaction of the thiourea derivative with a suitable metal salt in a 2:1 or 1:1 ligand-to-metal molar ratio in an appropriate solvent. materialsciencejournal.orgrsc.org
A common synthetic procedure for complexes with analogues of this compound, such as N-phenyl-N'-substituted thioureas, is as follows:
The thiourea ligand is dissolved in a suitable solvent, often ethanol, methanol, or acetonitrile. materialsciencejournal.orguobasrah.edu.iq
A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Pd(II)) is added to the ligand solution. materialsciencejournal.orgresearchgate.net
The reaction mixture is stirred for a period ranging from one to several hours, sometimes with gentle heating, to facilitate the complex formation. materialsciencejournal.orguobasrah.edu.iq
The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a vacuum desiccator. materialsciencejournal.org
For instance, the reaction of N-phenylmorpholine-4-carbothioamide (HPMCT) with bivalent metal chlorides like CuCl₂, PdCl₂, and PtCl₂ in a 2:1 molar ratio yields complexes of the type [MCl₂(κ¹S-HPMCT)₂]. mdpi.com In the presence of a base like triethylamine (B128534) (Et₃N), deprotonation of the ligand can occur, leading to the formation of bidentate chelates, such as [M(κ²S,N-PMCT)₂]. mdpi.com In some cases, particularly with Cu(II) salts, the thiourea ligand can act as a reducing agent, resulting in the formation of Cu(I) complexes. researchgate.netrsc.org
Structural and Spectroscopic Characterization of Metal Complexes
Infrared (IR) Spectroscopy is a fundamental tool for determining how a thiourea ligand binds to a metal ion. By comparing the IR spectrum of the free ligand with that of the metal complex, key insights into the coordination sites can be obtained. mdpi.com The main vibrational bands of interest are the ν(N-H), ν(C-N), and ν(C=S) stretching frequencies.
ν(C=S) Band: Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration (around 700-750 cm⁻¹) by 10-50 cm⁻¹. This shift indicates a weakening of the C=S double bond due to the flow of electron density to the metal ion. mdpi.com
ν(C-N) Band: Conversely, the C-N stretching vibration (around 1250-1350 cm⁻¹) often shifts to a higher frequency upon S-coordination. This suggests an increase in the double bond character of the C-N bond. mdpi.com
ν(N-H) Band: If coordination also involves a nitrogen atom, changes in the N-H stretching band (around 3100-3400 cm⁻¹) are observed. A shift, broadening, or disappearance of this band can indicate N-coordination, often accompanied by deprotonation. mdpi.com
New Bands: The formation of metal-ligand bonds gives rise to new, low-frequency bands in the far-IR region, corresponding to ν(M-S) and ν(M-N) vibrations. researchgate.net
Interactive Table: Typical IR Spectral Data for Thiourea Metal Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (S-Coordinated) (cm⁻¹) | Complex (S,N-Coordinated) (cm⁻¹) |
|---|---|---|---|
| ν(N-H) | ~3176 | ~3174–3336 | Shifted or absent |
| ν(C-N) | ~1270 | ~1269–1303 (Higher freq.) | ~1265–1274 (Higher freq.) |
| ν(C=S) | ~707 | ~665–696 (Lower freq.) | ~665–696 (Lower freq.) |
Data derived from studies on analogous thiourea complexes. mdpi.com
Electronic Spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and helps to determine the geometry of the coordination sphere. The spectra of the complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) and d-d transitions of the metal ion. The position and intensity of the d-d transition bands are characteristic of the metal ion's oxidation state and its coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.netresearchgate.net For example, Ni(II) complexes with thiourea derivatives have been reported to adopt octahedral, tetrahedral, or square planar geometries depending on the specific ligand and reaction conditions. amazonaws.com
¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of diamagnetic metal complexes in solution. mdpi.com Comparing the NMR spectra of the free ligand with that of its complex reveals changes in chemical shifts that confirm coordination.
¹H NMR: In the proton NMR spectrum, the signal corresponding to the N-H proton is particularly informative. A downfield shift of the N-H resonance upon complexation suggests a decrease in electron density around the proton, which is consistent with coordination through the adjacent sulfur atom. mdpi.com If the ligand coordinates through nitrogen, this signal can be significantly shifted or may disappear upon deprotonation. mdpi.com The signals for the ethyl (CH₂) and methoxyphenyl protons would also be expected to shift upon complexation due to changes in the electronic environment. mdpi.com
¹³C NMR: The most significant signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). This peak, which appears around δ 182 ppm in a free thiourea ligand, typically shifts downfield upon coordination to a metal center. mdpi.com This deshielding reflects the decrease in electron density at the carbon atom as a result of S-coordination. For example, a downfield shift of about 6 ppm has been observed in some thiourea complexes, indicating that coordination occurred through the sulfur atom. mdpi.com The chemical shifts of the carbons in the ethyl and phenyl groups will also be affected, albeit to a lesser extent. mdpi.com
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Thiourea Analogue and its Complex
| Group | Free Ligand (δ, ppm) | Complex (δ, ppm) |
|---|---|---|
| C=S | ~182.3 | ~174.8–177.3 (Downfield Shift) |
| N-H | ~9.3 | ~9.6–10.4 (Downfield Shift) |
| -NCH₂- (Methylene) | ~3.8 | ~3.4–3.7 |
| Aromatic H | ~7.0–7.3 | ~6.9–7.8 |
Chemical shifts are for N-Phenylmorpholine-4-carbothioamide and its complexes and serve as an example. mdpi.com
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with unpaired electrons, such as paramagnetic metal complexes (e.g., those of Cu(II), Mn(II), Co(II), or Ni(II)). acs.orgnih.gov EPR spectroscopy provides detailed information about the electronic structure of the metal center, its oxidation state, and the nature of the metal-ligand bonding. acs.org
For a paramagnetic complex of a thiourea analogue, the EPR spectrum can reveal:
g-values: The g-factor provides information about the electronic environment of the unpaired electron. Anisotropy in the g-values (gₓ, gᵧ, g₂) can help distinguish between different coordination geometries (e.g., axial vs. rhombic). amazonaws.com For instance, in copper(II) complexes, a g∥ > g⊥ > 2.0023 relationship is often indicative of a d(x²-y²) ground state, typical for square planar or tetragonally distorted octahedral geometries.
Hyperfine Coupling: The interaction of the electron spin with the nuclear spin of the metal ion (and sometimes with ligand donor atoms like ¹⁴N) leads to hyperfine splitting. The magnitude of the hyperfine coupling constant (A) gives insight into the degree of covalency in the metal-ligand bond. nih.gov
For example, studies on binuclear manganese complexes designed to mimic enzyme active sites have used EPR to analyze the spin states and magnetic coupling between the metal centers. acs.org
Thermogravimetric Analysis (TGA) is used to study the thermal stability of metal complexes and to determine their composition, particularly the presence of solvent molecules (like water or ethanol) either in the crystal lattice or directly coordinated to the metal ion. researchgate.net
In a TGA experiment, the mass of the sample is monitored as a function of increasing temperature. The resulting TGA curve shows a series of steps, with each step corresponding to a mass loss event.
Dehydration/Desolvation: The initial weight loss at lower temperatures (typically below 150 °C) usually corresponds to the removal of lattice or hydrated water molecules. researchgate.net Weight loss at slightly higher temperatures can indicate the loss of coordinated solvent molecules.
Ligand Decomposition: At higher temperatures, the organic ligand itself begins to decompose in one or more steps.
Final Residue: The final stable residue at the end of the experiment is typically the most stable metal oxide or, in some cases, the pure metal. researchgate.net
The analysis of the percentage mass loss at each decomposition step allows for the confirmation of the complex's stoichiometry. researchgate.net For instance, TGA studies on copper(II) thiourea complexes have shown that decomposition can occur in distinct stages, corresponding to the loss of different parts of the ligand and ultimately leading to a metal oxide residue. researchgate.net The thermal stability of a complex is influenced by the nature of the ligand and the metal ion. researchgate.net
Coordination Modes and Geometries in Metal Complexes
This compound belongs to the versatile class of thiourea derivatives, which are widely recognized for their rich coordination chemistry. uobasrah.edu.iq The presence of multiple donor sites—specifically the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups—allows for various modes of coordination with metal ions. mdpi.comorientjchem.org The flexibility in coordination is also influenced by the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. uobasrah.edu.iq
Generally, thiourea ligands can coordinate to metal centers in several ways:
Monodentate Coordination: The most common mode involves coordination through the soft sulfur atom of the thiocarbonyl group. uobasrah.edu.iqmdpi.com This is particularly prevalent with soft metal ions according to the Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk
Bidentate Chelation: Thiourea derivatives can also act as bidentate ligands, forming a stable chelate ring with a metal ion. mdpi.com This typically involves the sulfur atom and one of the nitrogen atoms. uobasrah.edu.iqmdpi.com In derivatives containing other functional groups, such as a carbonyl or methoxy (B1213986) group, the oxygen atom can also participate in coordination, leading to S,O-bidentate chelation. cardiff.ac.ukmaterialsciencejournal.org
The coordination of this compound or its analogs to different metal ions results in a variety of geometries for the resulting complexes. The specific geometry is influenced by the metal ion's coordination number, oxidation state, and the steric and electronic properties of the ligand. uobasrah.edu.iqamazonaws.com
Commonly observed geometries in metal complexes with substituted thiourea ligands include:
Square Planar: This geometry is often observed for tetra-coordinated d⁸ metal ions like Nickel(II), Palladium(II), and Platinum(II). materialsciencejournal.orgamazonaws.com For instance, studies on complexes of N-phenyl-N'-[substituted phenyl] thiourea have revealed a square planar geometry where the metal is coordinated through the sulfur atom. materialsciencejournal.org In some nickel complexes, coordination occurs through both sulfur and oxygen atoms. materialsciencejournal.org
Trigonal Planar: Copper(I) complexes with thiourea ligands frequently adopt a three-coordinate trigonal planar geometry, where the Cu(I) ion is bonded to the sulfur atoms of two ligand molecules and a halide ion. uobasrah.edu.iq
Octahedral: Six-coordinate complexes, particularly with transition metals like Iron(III) and Nickel(II), often exhibit an octahedral geometry. uobasrah.edu.iqcardiff.ac.uk For example, some Ni(II) complexes with N,N'-disubstituted thiourea derivatives have been shown to form octahedral structures with a NiN₄S₂ core. uobasrah.edu.iq
Trigonal Bipyramidal: Five-coordinate geometries, such as trigonal bipyramidal, have been proposed for certain Cobalt(II) and Copper(II) complexes with related thiourea-based ligands. uobasrah.edu.iq
The table below summarizes the typical coordination behavior of thiourea-type ligands.
| Metal Ion | Coordination Number | Typical Geometry | Coordination Atoms |
| Cu(I) | 3 | Trigonal Planar | S uobasrah.edu.iq |
| Ni(II), Pd(II), Pt(II) | 4 | Square Planar | S, N, O materialsciencejournal.orgamazonaws.com |
| Co(II), Cu(II) | 5 | Trigonal Bipyramidal | N, S uobasrah.edu.iq |
| Fe(III), Ni(II) | 6 | Octahedral | N, S uobasrah.edu.iqcardiff.ac.uk |
Applications of Metal Complexes in Chemical Sensing (e.g., Naked-Eye Sensors for Mercury and Argentum Metal Ions)
The strong affinity of the thiourea functional group for heavy metal ions makes its derivatives, including this compound, effective chemosensors. orientjchem.orgnih.gov These compounds can be used for the selective detection of environmentally hazardous and toxic metal ions like mercury (Hg²⁺) and silver (Ag⁺). orientjchem.orgscispace.com Mercury, in particular, is a significant environmental pollutant known for its toxicity and ability to cause damage to the brain and central nervous system. orientjchem.orgscispace.com
A preliminary study on the optical sensing properties of a series of ethyl thiourea compounds, including this compound, demonstrated their potential as "naked-eye" colorimetric sensors. orientjchem.orgscispace.com In this method, a solution of the thiourea compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) exhibits a distinct and observable color change upon the addition of specific metal ions. scispace.com
The research findings indicated that this compound and its isomers are selective for mercury (Hg²⁺) and silver (Ag⁺) ions, showing a visible color change from colorless to yellow. scispace.com In contrast, no significant color change was observed in the presence of other metal ions such as Fe²⁺, Pb²⁺, Ni²⁺, Cu²⁺, and Sn²⁺, highlighting the selectivity of the sensing capability. scispace.com This selectivity is crucial for practical applications in detecting specific contaminants without interference from other metal ions. nih.govresearchgate.net
The sensing mechanism relies on the interaction between the donor atoms (primarily sulfur) of the thiourea ligand and the metal ion, which alters the electronic properties of the molecule and leads to a change in its absorption of visible light. orientjchem.org
The table below details the observed color changes for a solution of ethyl thiourea derivatives upon the introduction of various metal ions, as reported in a preliminary naked-eye sensor study. scispace.com
| Metal Ion Added | Observed Color Change |
| Fe²⁺ | No Change |
| Pb²⁺ | No Change |
| Hg²⁺ | Colorless to Yellow |
| Ni²⁺ | No Change |
| Ag⁺ | Colorless to Yellow |
| Cu²⁺ | No Change |
| Sn²⁺ | No Change |
These results underscore the potential of this compound and related compounds in the development of simple, cost-effective, and rapid visual tests for the detection of mercury and silver ions in various samples. nih.govscispace.com
Structure Activity Relationship Sar Studies and in Vitro Biological Activity of Thiourea Analogs
Molecular Design Principles and Substituent Effects on In Vitro Bioactivity
The design of biologically active thiourea (B124793) derivatives hinges on the electronic and lipophilic properties of their substituents. The core thiourea moiety (-NH-C(S)-NH-) is recognized as an essential structural feature for many of the observed biological activities, acting as a key pharmacophore. researchgate.net
Structure-activity relationship (SAR) studies have elucidated the effects of various functional groups on the N-aryl portion of the molecule. For instance, the presence of a methoxy (B1213986) group on the aryl ring, as seen in N-Ethyl-N'-(4-methoxyphenyl)thiourea, has been associated with significant antibacterial activity. nih.gov However, the influence of substituents can be complex and target-dependent. Some studies indicate that electron-withdrawing groups, such as halogens or nitro groups, tend to produce stronger inhibitory activity against certain bacterial and fungal strains compared to electron-donating groups like methoxy or alkyl groups. nih.govnih.gov Conversely, other research demonstrates that compounds featuring a 4-methoxy substituent exhibit excellent activity against specific bacteria like S. aureus. nih.gov
On the other nitrogen atom, the nature of the alkyl or aryl substituent also modulates activity. Studies on N-arylthiourea derivatives have shown that para-substituted aryl-alkyl structures can lead to good antitubercular activity. researchgate.net The lipophilicity conferred by these substituents can influence the molecule's ability to penetrate bacterial membranes. nih.gov
In Vitro Enzyme Inhibition Studies
Thiourea derivatives have been identified as potent inhibitors of various enzymes, a characteristic attributed to the ability of the thiocarbonyl sulfur and adjacent nitrogen atoms to coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.
Thiourea and its derivatives are well-known inhibitors of urease, a nickel-containing metalloenzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.gov The inhibitory mechanism is believed to involve the chelation of the nickel ions in the urease active site by the thiourea moiety. nih.gov
The substitution pattern on the thiourea core significantly impacts inhibitory potency. It has been hypothesized that N-monosubstituted thioureas may achieve better inhibition than some N,N'-disubstituted analogs because their smaller size allows them to penetrate deeper into the narrow, urea-binding pocket of the enzyme. nih.gov However, numerous N,N'-disubstituted thioureas, including those with alkyl chains and substituted phenyl rings, have also demonstrated potent urease inhibition, with IC₅₀ values in the low micromolar range. nih.gov For example, an N-acylthiourea derivative bearing a 4'-methoxy-2'-nitrophenyl group was among a series of compounds tested for urease inhibition. nih.gov The binding is often stabilized by hydrogen bonds between the N-H protons and C=S group of the thiourea and amino acid residues within the enzyme's active site.
Table 1: Urease Inhibition by Select Thiourea Analogs
| Compound ID | Description | Urease IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3c | N-((4'-Chlorophenyl)carbamothioyl)dodecanamide | 10.65 ± 0.45 | nih.gov |
| Compound 3g | N-((4'-Methylphenyl)carbamothioyl)dodecanamide | 15.19 ± 0.58 | nih.gov |
| Compound b19 | N-(3,4-dichlorophenylacetyl)thiourea | 0.16 ± 0.05 | nih.gov |
| Thiourea | Standard Inhibitor | 15.51 ± 0.11 | nih.gov |
| AHA | Standard Inhibitor (Acetohydroxamic acid) | 27.3 ± 1.20 | nih.gov |
This table presents data for illustrative analogs to demonstrate the range of activity. Data for N-Ethyl-N-(4-methoxyphenyl)thiourea was not specifically found.
Certain thiourea derivatives have shown inhibitory activity against esterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. mdpi.com The inhibitory action is thought to occur through interactions, including hydrogen bonding, with amino acid residues like tyrosine and serine within the enzyme's active site. mdpi.com Additionally, unsymmetrical thioureas have been evaluated as inhibitors of lipoxygenase, another type of esterase, with several analogs showing moderate to good activity. nih.govtandfonline.com
The urea (B33335) and thiourea scaffolds are key structural motifs in a class of potent tyrosine kinase inhibitors. Specifically, diaryl ureas and thioureas are known to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov The general binding mode involves the urea/thiourea moiety forming crucial hydrogen bonds with the "hinge region" of the kinase domain, while the flanking aryl groups occupy adjacent hydrophobic pockets.
Many potent VEGFR-2 inhibitors incorporate a substituted aniline (B41778) group, similar to the 4-methoxyphenyl (B3050149) group in N-Ethyl-N'-(4-methoxyphenyl)thiourea. nih.govmdpi.com For example, a series of quinazolin-4(3H)-one-based diaryl ureas were developed as multi-target inhibitors, with one analog (QDAU5) showing exceptionally potent VEGFR-2 inhibition with an IC₅₀ value of 0.77 nM. nih.gov The effectiveness of this class of compounds underscores the importance of the thiourea core as a scaffold for designing kinase inhibitors.
Table 2: VEGFR-2 Inhibition by Select Urea/Thiourea Analogs
| Compound ID | Description | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|
| QDAU5 | Diaryl urea with quinazolin-4(3H)-one core | 0.77 | nih.gov |
| Sorafenib | Multi-kinase inhibitor (urea derivative) | 90 | selleckchem.com |
| Compound 22 | Quinoline-thiazolidine-4-one urea derivative | 1.33 | nih.gov |
| Compound 83k | Pyrimidine-urea derivative | 67 | mdpi.com |
This table includes data for structurally related urea and thiourea analogs to highlight the potential of the scaffold in kinase inhibition.
In Vitro Antimicrobial Activity
Thiourea derivatives exhibit a broad spectrum of antimicrobial activities, which are highly dependent on the specific substituents and the target microorganism.
Thiourea analogs have demonstrated significant efficacy, particularly against Gram-positive bacteria, including problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several studies report that thiourea derivatives containing a methoxy-substituted aryl ring possess noteworthy antibacterial properties. nih.govnih.gov
The activity is often selective, with much higher potency against Gram-positive than Gram-negative bacteria. This selectivity is attributed to differences in the bacterial cell wall structure; the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their targets. nih.gov For active derivatives, minimum inhibitory concentrations (MICs) against strains of S. aureus and S. epidermidis can be as low as 2-4 µg/mL. nih.govnih.govjst.go.jp
Proposed mechanisms of antibacterial action are varied. One primary mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the release of intracellular contents. nih.gov Another suggested mechanism is the inhibition of essential enzymes like DNA gyrase, which is involved in bacterial DNA replication. nih.gov
Table 3: In Vitro Antibacterial Activity of a Thiourea Analog (TD4)
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 | nih.gov |
| Staphylococcus aureus (MRSA, USA 300) | Gram-positive | 4 | nih.gov |
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 8 | nih.gov |
| Staphylococcus epidermidis (MRSE) | Gram-positive | 8 | nih.gov |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 | nih.gov |
| Gram-negative bacteria | Gram-negative | >256 | nih.gov |
This table features data for a representative thiourea derivative (TD4) to illustrate the typical spectrum and potency of this class of compounds.
Antifungal Efficacy and Mechanistic Insights
Thiourea derivatives have demonstrated notable antifungal properties. Studies have explored their efficacy against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and Botrytis cinerea.
N-aryl and N,N'-diaryl substituted thioureas, in particular, have shown considerable potential as antifungal agents. biointerfaceresearch.com Their mechanism of action is often attributed to their ability to disrupt crucial cellular processes in fungi. For instance, some thiourea derivatives have been found to inhibit the growth of Candida auris biofilms, a key factor in its resistance to common antifungal drugs. mdpi.comnih.gov The structural features of these compounds, such as the nature and position of substituents on the aromatic rings, play a significant role in their antifungal potency. mdpi.comnih.gov
Research on various fungal species has highlighted the broad-spectrum antifungal potential of thiourea analogs. For example, certain derivatives have shown activity against Aspergillus flavus, Curvularia lunata, Rhizopus spp., and Penicillium spp. nih.gov The antifungal activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against different fungal strains. nih.gov
Table 1: Antifungal Activity of a Bifunctionalized Allene (BA-3) against Various Fungi The following table presents the in vitro antifungal activity of BA-3, Fluconazole, and Chlornitromycin against selected yeast and fungi, as determined by the well diffusion method.
| Microorganism | BA-3 (50mg/ml) Inhibition Zone (mm) | Fluconazole (150mg/ml) Inhibition Zone (mm) | Chlornitromycin (250mg/ml) Inhibition Zone (mm) |
| Aspergillus niger | 25 | - | 20 |
| Penicillium claviforme | 35 | - | 25 |
| Saccharomyces cerevisae | 20 | 15 | - |
| Candida albicans 8673 | 20 | 15 | - |
| Candida glabrata 72 | 20 | 15 | - |
Data sourced from a study on the antifungal effects of a Bifunctionalized Allene. eajournals.org
In Vitro Anticancer Activity and Cellular Pathway Modulation
Inhibition of Cancer Cell Line Proliferation
This compound and its analogs have been investigated for their ability to inhibit the proliferation of various cancer cell lines. Research has demonstrated their cytotoxic effects against cell lines such as the prostate cancer cell line (PC3), glioblastoma cell line (U251), skin cancer cell line (A431), breast cancer cell line (MCF-7), and leukemia cell line (HL-60). biointerfaceresearch.comnih.gov
For instance, certain 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives have emerged as potent inhibitors of several human cancer cell lines, with some compounds showing greater potency than the established anticancer drug Doxorubicin. biointerfaceresearch.com The U-251 cell line, derived from a human glioblastoma multiforme, is a commonly used model in neuro-oncology research to study the efficacy of potential anticancer compounds. cytion.comcellosaurus.orgnih.gov Studies have shown that some carboxamide derivatives can induce apoptosis and oxidative damage in U251 cells, thereby suppressing their proliferation. nih.gov
Molecular Interactions with Key Cancer-Related Targets
The anticancer activity of thiourea derivatives is closely linked to their molecular interactions with key proteins and signaling pathways involved in cancer progression. These interactions primarily involve hydrogen bonding and hydrophobic interactions. biointerfaceresearch.com
The core structure of thiourea, containing both sulfur and nitrogen atoms, allows for the formation of hydrogen bonds as both donors and acceptors, facilitating interactions with various enzymes. biointerfaceresearch.com The addition of different substituents can enhance the binding affinity and specificity of these compounds towards cancer-related targets. For example, electron-withdrawing groups can enhance the biological activity of these compounds. biointerfaceresearch.com
In Vitro Antioxidant Properties and Anti-radical Scavenging Activity
Thiourea and its derivatives are recognized for their potent antioxidant and radical-scavenging capabilities. hueuni.edu.vn They are effective scavengers of reactive oxygen species (ROS) such as hydroxyl radicals (OH•). hueuni.edu.vn
The antioxidant potential of these compounds has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. hueuni.edu.vn Studies have shown that some thiourea derivatives exhibit promising antioxidant activity, making them potentially useful in mitigating oxidative stress in biological systems. hueuni.edu.vnnih.gov The mechanism of action is often attributed to the hydrogen atom transfer (HAT) process. hueuni.edu.vn
In Vitro Antiprotozoal Activity
Thiourea derivatives have also demonstrated significant antiprotozoal activity against various parasites, including Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi. nih.gov
Research has shown that N,N'-disubstituted thioureas can be effective against both promastigote and amastigote forms of L. amazonensis with low cytotoxicity to host cells, indicating their potential as therapeutic agents for leishmaniasis. nih.gov The introduction of specific structural modifications, such as a piperazine (B1678402) ring, has been shown to enhance the potency and selectivity of these compounds. nih.gov Furthermore, some cyclopalladated complexes have exhibited good leishmanicidal and trypanocidal activities against L. amazonensis and T. cruzi. researchgate.net
Molecular Docking and Computational Ligand-Target Interaction Studies
Molecular docking and computational studies are instrumental in understanding the structure-activity relationships of thiourea derivatives and their interactions with biological targets. nih.govuobaghdad.edu.iqrsc.org These in silico methods help to predict the binding modes and affinities of these compounds to the active sites of enzymes and receptors. ubaya.ac.id
For example, docking studies have been used to investigate the interactions of thiourea derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. ubaya.ac.id These studies have revealed the importance of specific structural features for effective binding and inhibition. ubaya.ac.id Similarly, computational analyses have been employed to elucidate the antioxidant mechanisms of thiourea derivatives, confirming the favorability of the hydrogen atom transfer (HAT) mechanism. hueuni.edu.vn
Q & A
Q. What are the standard synthetic routes for preparing N-Ethyl-N-(4-methoxyphenyl)thiourea?
Methodological Answer: The compound is typically synthesized via nucleophilic addition of amines to isothiocyanates. A common protocol involves reacting 4-methoxyaniline derivatives with ethyl isothiocyanate in polar solvents like acetone or ethanol under reflux. For example:
- Step 1: Dissolve 4-methoxy-substituted aniline in acetone and add ethyl isothiocyanate dropwise.
- Step 2: Stir the mixture at 40–60°C for 1–3 hours.
- Step 3: Acidify the solution (pH ~4) to precipitate the product.
- Step 4: Purify via recrystallization using methanol/dichloromethane (1:10 v/v) .
Yield optimization (~90%) is achieved by controlling stoichiometry and reaction time.
Q. How can researchers characterize the structural and chemical properties of this thiourea derivative?
Methodological Answer: Key characterization methods include:
- X-ray crystallography: Determines bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between aromatic rings (e.g., ~9.35° for coplanar groups) .
- Spectroscopy:
- NMR: Assign peaks for NH protons (δ 9–11 ppm) and methoxy groups (δ 3.7–3.9 ppm).
- IR: Identify C=S (~1250 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Thermal analysis (TGA/DSC): Assess decomposition temperatures (typically >200°C) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid aerosol inhalation.
- Storage: Keep in airtight containers away from oxidizers and moisture.
- Waste disposal: Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl group) influence the biological activity of thiourea derivatives?
Methodological Answer:
- Hydrogen-bonding capacity: Substituents like methoxy (-OCH₃) enhance hydrogen bonding with biological targets (e.g., enzymes), improving antifungal activity against Pyricularia oryzae .
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase thiourea’s electrophilicity, boosting metal-chelating properties for catalytic applications .
- Experimental validation: Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine phosphatase assays) across derivatives .
Q. How can crystallographic data discrepancies in thiourea derivatives be resolved?
Methodological Answer:
- Redundant data collection: Perform multiple X-ray diffraction experiments to verify bond angles and torsion angles (e.g., C2–N1–C1–O1 = 9.0° vs. 5.5°) .
- Hydrogen bonding analysis: Use Hirshfeld surfaces to confirm intramolecular interactions (e.g., N-H⋯S vs. N-H⋯O bonds) .
- Database cross-referencing: Validate metrics against the Cambridge Structural Database (CSD) .
Q. What strategies optimize the synthesis of this compound for high-purity applications?
Methodological Answer:
- Solvent optimization: Replace acetone with DMF to enhance solubility of hydrophobic intermediates .
- Catalytic additives: Use 1–2 mol% of DMAP to accelerate isothiocyanate-amine coupling .
- Chromatographic purification: Employ flash column chromatography (silica gel, hexane/ethyl acetate) for >98% purity .
- Yield tracking: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
